molecular formula C18H17N3OS B2837242 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide CAS No. 863589-31-5

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide

Cat. No.: B2837242
CAS No.: 863589-31-5
M. Wt: 323.41
InChI Key: WJNDJYSEBMQBBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with 3-bromophenylcyclopentanecarboxamide under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Biological Activity

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2SC_{19}H_{20}N_{2}S, with a molecular weight of approximately 320.44 g/mol. The compound features a thiazolo-pyridine moiety linked to a phenyl group and a cyclopentanecarboxamide structure, which contributes to its unique biological properties.

The primary biological activity of this compound is attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway . The mechanism is as follows:

  • Target Interaction : The compound selectively inhibits PI3K, a key enzyme involved in cellular growth and survival pathways.
  • Biochemical Pathways Affected : Inhibition of PI3K leads to reduced activation of AKT and mTOR, which are critical for protein synthesis and cell proliferation.
  • Pharmacokinetics : Preliminary studies indicate that the compound has favorable pharmacokinetic properties, suggesting good bioavailability and potential efficacy in vivo .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cell Lines Tested : It has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
  • Results : The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability at micromolar concentrations .

Case Studies

  • Cytotoxicity Assays : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analyses revealed that the compound induces apoptosis through activation of caspases .
  • In Silico Studies : Molecular docking simulations suggested strong binding affinity to PI3K, supporting its role as a potential therapeutic agent against cancers driven by aberrant PI3K signaling .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, consider the following table:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundThiazolo-pyridine coreAnticancer (PI3K inhibitor)10-20
Thiazolo[4,5-b]pyridinesSimilar core without cyclopentaneModerate anticancer activity30-50
Thiazolo[3,2-a]pyridinesDifferent nitrogen positioningVariable activity; less potent40+

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(12-5-1-2-6-12)20-14-8-3-7-13(11-14)17-21-15-9-4-10-19-18(15)23-17/h3-4,7-12H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNDJYSEBMQBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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